

Etrasimod Arginine: A Comprehensive Technical Guide to its S1P Receptor Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod Arginine, a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of immune-mediated inflammatory diseases. Its efficacy is intrinsically linked to its specific interactions with the S1P receptor subtypes (S1P1-5), which play a crucial role in regulating lymphocyte trafficking. This technical guide provides an in-depth analysis of the S1P receptor selectivity profile of **Etrasimod Arginine**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: S1P Receptor Selectivity of Etrasimod

Etrasimod Arginine exhibits a distinct selectivity profile, potently targeting S1P1, S1P4, and S1P5 receptors while demonstrating no significant activity at S1P2 and S1P3.[1][2][3][4] This selectivity is crucial for its therapeutic effect, primarily the sequestration of lymphocytes in lymph nodes, thereby reducing their migration to sites of inflammation.[3] The compound acts as a full agonist at the S1P1 receptor and a partial agonist at the S1P4 and S1P5 receptors.



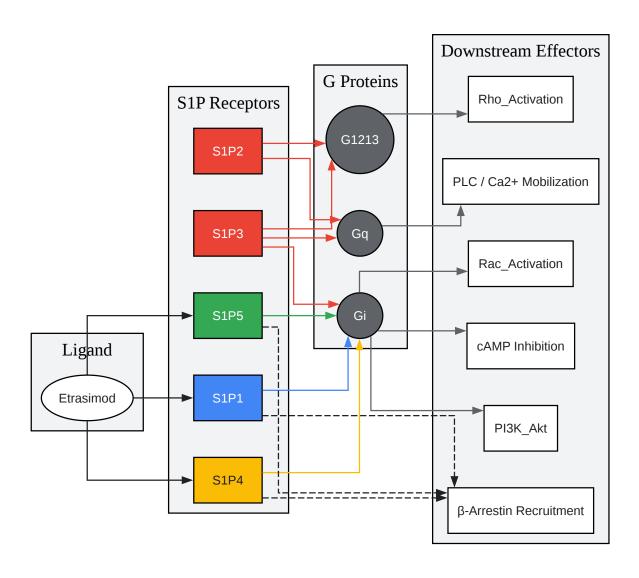
The following table summarizes the quantitative data regarding the functional potency and activity of Etrasimod (also referred to as APD334) at the human S1P receptor subtypes.

Receptor Subtype	Parameter	Value (nM)	Agonist Activity	Reference
S1P1	EC50	6.1	Full Agonist	
IC50 (Internalization)	1.88	Functional Antagonist		
S1P2	-	>10,000	No Activity	_
S1P3	-	>10,000	No Activity	
S1P4	EC50	147	Partial Agonist	-
S1P5	EC50	24.4	Partial Agonist	-

Mandatory Visualizations S1P Receptor Signaling Pathways

The binding of S1P or its modulators to the S1P receptors initiates a cascade of intracellular signaling events. These pathways are dependent on the specific G protein to which the receptor subtype couples. The following diagram illustrates the primary downstream signaling pathways associated with each S1P receptor subtype.





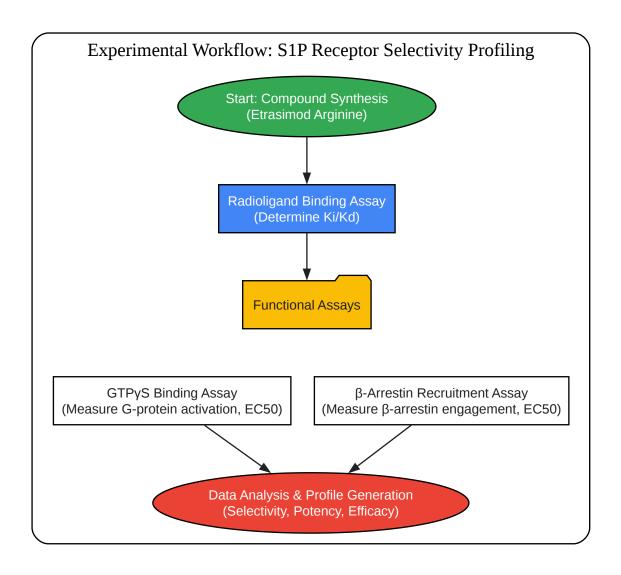
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S1P Receptor Downstream Signaling Pathways

Experimental Workflow for Determining S1P Receptor Selectivity

The determination of a compound's S1P receptor selectivity profile involves a series of in vitro assays. The following workflow diagram outlines the key experimental stages, from initial binding assessment to functional characterization.





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